5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a cyano group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethyl aniline to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity[][6].
Mechanism of Action
The mechanism by which 5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-AMINO-3-CYANO-1-(2,6-DICHLORO-4-TRIFLUOROMETHYLPHENYL)PYRAZOLE: This compound shares a similar pyrazole ring and trifluoromethyl group but differs in other functional groups.
5-AMINO-3-CYANO-1-(2,6-DICHLORO-4-TRIFLUOROMETHYLPHENYL)PYRAZOLE-3-CARBONITRILE: Another similar compound with slight variations in its structure.
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer specific reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[2-(trifluoromethyl)phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)13-4-2-1-3-10(13)7-11(8-20)14-12(9-21)15(22)24(23-14)5-6-25/h1-4,7,25H,5-6,22H2/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUMRPOXBRDYGH-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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